molecular formula C12H11N5O2S B10973962 N-(2,1,3-benzoxadiazol-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

N-(2,1,3-benzoxadiazol-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide

Cat. No.: B10973962
M. Wt: 289.32 g/mol
InChI Key: OEVOVOLKRDNLGM-UHFFFAOYSA-N
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Description

N-(2,1,3-benzoxadiazol-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is a complex organic compound that features a benzoxadiazole ring and an imidazole ring connected via a sulfanylacetamide linkage

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,1,3-benzoxadiazol-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide typically involves multiple steps:

    Formation of the Benzoxadiazole Ring: This can be achieved by cyclization of an appropriate precursor, such as 2-nitroaniline, with a suitable reagent like thionyl chloride.

    Synthesis of the Imidazole Ring: The imidazole ring can be synthesized via the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, ammonia, and formaldehyde.

    Linking the Rings: The final step involves the formation of the sulfanylacetamide linkage. This can be done by reacting the benzoxadiazole derivative with a thiol-containing imidazole derivative under appropriate conditions, such as in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro group in the benzoxadiazole ring can be reduced to an amine using reducing agents such as palladium on carbon with hydrogen gas.

    Substitution: The imidazole ring can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon, hydrogen gas.

    Substitution: Nitric acid for nitration, halogens for halogenation.

Major Products

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Nitroimidazoles, halogenated imidazoles.

Scientific Research Applications

Chemistry

In chemistry, N-(2,1,3-benzoxadiazol-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel materials.

Biology

In biological research, this compound can be used as a fluorescent probe due to the benzoxadiazole moiety, which is known for its fluorescence properties. It can be used to study cellular processes and to label biomolecules.

Medicine

In medicinal chemistry, this compound has potential as a pharmacophore for the development of new drugs. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electrical conductivity.

Mechanism of Action

The mechanism of action of N-(2,1,3-benzoxadiazol-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide depends on its application. In biological systems, it may interact with proteins or nucleic acids, altering their function. The benzoxadiazole ring can intercalate with DNA, while the imidazole ring can bind to metal ions, affecting enzymatic activity.

Comparison with Similar Compounds

Similar Compounds

    N-(2,1,3-benzoxadiazol-4-yl)-2-mercaptoacetamide: Similar structure but lacks the imidazole ring.

    2-(1H-imidazol-2-ylthio)acetamide: Contains the imidazole ring but lacks the benzoxadiazole moiety.

Uniqueness

N-(2,1,3-benzoxadiazol-4-yl)-2-[(1-methyl-1H-imidazol-2-yl)sulfanyl]acetamide is unique due to the combination of the benzoxadiazole and imidazole rings, which confer distinct chemical and biological properties. This dual functionality makes it a versatile compound for various applications.

Properties

Molecular Formula

C12H11N5O2S

Molecular Weight

289.32 g/mol

IUPAC Name

N-(2,1,3-benzoxadiazol-4-yl)-2-(1-methylimidazol-2-yl)sulfanylacetamide

InChI

InChI=1S/C12H11N5O2S/c1-17-6-5-13-12(17)20-7-10(18)14-8-3-2-4-9-11(8)16-19-15-9/h2-6H,7H2,1H3,(H,14,18)

InChI Key

OEVOVOLKRDNLGM-UHFFFAOYSA-N

Canonical SMILES

CN1C=CN=C1SCC(=O)NC2=CC=CC3=NON=C32

Origin of Product

United States

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